2-Ethyl-4-oxo-1,3-dihydroquinazoline-2-carboxylic acid
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Overview
Description
2-Ethyl-4-oxo-1,3-dihydroquinazoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core with an ethyl group at the 2-position, a carboxylic acid group, and a keto group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-oxo-1,3-dihydroquinazoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with ethyl acetoacetate in the presence of a catalyst, such as polyphosphoric acid or sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinazoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-oxo-1,3-dihydroquinazoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 2-ethyl-4-hydroxy-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid.
Substitution: The ethyl group at the 2-position can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
2-Ethyl-4-oxo-1,3-dihydroquinazoline-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic applications.
Industry: The compound is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-oxo-1,3-dihydroquinazoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, its derivatives have been shown to inhibit the activity of enzymes involved in DNA replication and repair, making them potential candidates for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid
- 4-Hydroxy-2-quinolones
- 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid
Uniqueness
2-Ethyl-4-oxo-1,3-dihydroquinazoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 2-position and the carboxylic acid group enhances its solubility and reactivity compared to similar compounds.
Properties
CAS No. |
129768-68-9 |
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Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-ethyl-4-oxo-1,3-dihydroquinazoline-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c1-2-11(10(15)16)12-8-6-4-3-5-7(8)9(14)13-11/h3-6,12H,2H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
FAQBQWIOBDFWDY-UHFFFAOYSA-N |
SMILES |
CCC1(NC2=CC=CC=C2C(=O)N1)C(=O)O |
Canonical SMILES |
CCC1(NC2=CC=CC=C2C(=O)N1)C(=O)O |
Synonyms |
2-Quinazolinecarboxylic acid, 2-ethyl-1,2,3,4-tetrahydro-4-oxo- |
Origin of Product |
United States |
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